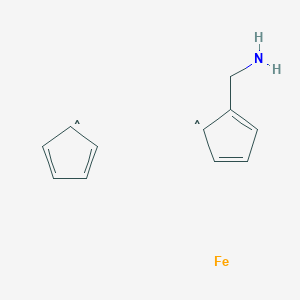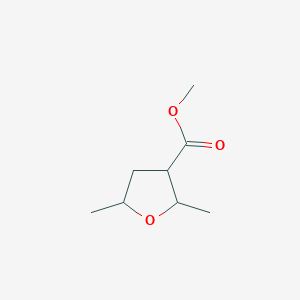
Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate, also known as MPPEB, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPPEB belongs to the class of benzoate esters and is a derivative of piperidine.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate is complex and involves multiple pathways. Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. By blocking this receptor, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate can improve cognitive function and memory. Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects:
Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has been shown to have a number of biochemical and physiological effects. In animal models, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has been shown to improve cognitive function and memory, making it a potential treatment for Alzheimer's disease. Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of novel anticancer drugs.
Advantages and Limitations for Lab Experiments
Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has a number of advantages for lab experiments. It is a highly selective antagonist of the α7 nicotinic acetylcholine receptor, making it a useful tool for studying the role of this receptor in cognitive function and memory. Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a useful tool for studying the mechanisms of cancer cell growth and death.
However, there are also limitations to the use of Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate in lab experiments. Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate is a complex compound that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other compounds used in lab experiments.
Future Directions
There are many future directions for the study of Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate. In the field of neuroscience, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate could be further studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. In the field of cancer research, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate could be studied for its potential use in the development of novel anticancer drugs.
In addition to these areas, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate could also be studied for its potential use in other fields, such as drug discovery and development. As more is learned about the mechanism of action of Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate, new applications for this compound may be discovered.
Conclusion:
In conclusion, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate is a complex compound that has potential applications in various fields. Its synthesis method is complex, but it has advantages for lab experiments due to its selectivity and potential therapeutic effects. Further study of Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate could lead to the development of novel drugs for the treatment of Alzheimer's disease, cancer, and other disorders.
Synthesis Methods
The synthesis of Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate involves a multi-step process that begins with the preparation of 6-methylpyridazine-3-carboxylic acid. This acid is then converted into the corresponding acid chloride, which is reacted with piperidine to form the intermediate product. The intermediate is then treated with 4-(2-hydroxyethoxy)benzoic acid to yield the final product, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate. The synthesis of Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has been studied extensively for its potential applications in various fields. In the field of neuroscience, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
In addition to its applications in neuroscience, Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has also been studied for its potential use in cancer treatment. Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of novel anticancer drugs.
properties
CAS RN |
124437-84-9 |
|---|---|
Product Name |
Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate |
Molecular Formula |
C16H11NO2 |
Molecular Weight |
0 |
synonyms |
Methyl 4-(2-(1-(6-Methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




